molecular formula C10H13N3S B8476311 Ethanamine,2-(imidazo[1,2-a]pyridin-5-ylthio)-n-methyl-

Ethanamine,2-(imidazo[1,2-a]pyridin-5-ylthio)-n-methyl-

Cat. No. B8476311
M. Wt: 207.30 g/mol
InChI Key: KBCDYFJJQWQQKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05244908

Procedure details

A solution of 5-[2-(methylsulfonyloxy)etylthio]imidazo[1,2-a]pyridine (2.18 g, 8 mmoles), triethylamine (2.24 ml, 16 mmoles) and a 40% methylamine-methanol solution (20 ml) in chloroform (20 ml) was heated at reflux for 3 hours. The reaction mixture was washed with 3N NaOH and dried over anhydrous magnesium sulfate. After the solvent was distilled off, the residue was purified by column chromatography [eluent: methanol/chloroform (1:10)] to obtain 781 mg of the desired product (47.1%, light brown oily product).
Name
5-[2-(methylsulfonyloxy)etylthio]imidazo[1,2-a]pyridine
Quantity
2.18 g
Type
reactant
Reaction Step One
Quantity
2.24 mL
Type
reactant
Reaction Step One
Name
methylamine methanol
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
47.1%

Identifiers

REACTION_CXSMILES
CS(O[CH2:6][CH2:7][S:8][C:9]1[N:14]2[CH:15]=[CH:16][N:17]=[C:13]2[CH:12]=[CH:11][CH:10]=1)(=O)=O.[CH2:18]([N:20](CC)CC)C.CN.CO>C(Cl)(Cl)Cl>[CH3:18][NH:20][CH2:6][CH2:7][S:8][C:9]1[N:14]2[CH:15]=[CH:16][N:17]=[C:13]2[CH:12]=[CH:11][CH:10]=1 |f:2.3|

Inputs

Step One
Name
5-[2-(methylsulfonyloxy)etylthio]imidazo[1,2-a]pyridine
Quantity
2.18 g
Type
reactant
Smiles
CS(=O)(=O)OCCSC1=CC=CC=2N1C=CN2
Name
Quantity
2.24 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
methylamine methanol
Quantity
20 mL
Type
reactant
Smiles
CN.CO
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hours
Duration
3 h
WASH
Type
WASH
Details
The reaction mixture was washed with 3N NaOH
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
After the solvent was distilled off
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography [eluent: methanol/chloroform (1:10)]

Outcomes

Product
Name
Type
product
Smiles
CNCCSC1=CC=CC=2N1C=CN2
Measurements
Type Value Analysis
AMOUNT: MASS 781 mg
YIELD: PERCENTYIELD 47.1%
YIELD: CALCULATEDPERCENTYIELD 47.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.